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Abstract

AB248, also known as etakafusp alfa, is a novel investigational immunotherapy developed by
Asher Biotherapeutics, designed to selectively activate CD8+ T cells, the primary drivers of
anti-tumor immunity. This document provides a comprehensive overview of the discovery,
mechanism of action, and preclinical and clinical development of AB248. The core of AB248's
design is a proprietary cis-targeting platform that enables the specific delivery of an attenuated
interleukin-2 (IL-2) mutein to CD8+ T cells, thereby aiming to overcome the toxicity and
pleiotropic effects of high-dose IL-2 therapy. Preclinical data have demonstrated AB248's
potent anti-tumor activity and favorable safety profile, leading to its advancement into clinical
trials for the treatment of solid tumors.

Introduction

Interleukin-2 (IL-2) is a cytokine that plays a crucial role in the proliferation and activation of
various immune cells. While high-dose IL-2 therapy has shown durable complete responses in
some cancer patients, its broad activity on multiple cell types, including regulatory T cells
(Tregs) and natural killer (NK) cells, leads to severe toxicities and immunosuppressive effects,
limiting its therapeutic window.[1] AB248 was engineered to address these limitations by
selectively targeting CD8+ T cells, which are critical for anti-tumor efficacy.[1] This is achieved
through a "cis-targeting" approach, where a molecule is designed to engage two targets on the
same cell for activation.[1] AB248 is a fusion protein composed of a high-affinity anti-CD8[3
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antibody and a modified IL-2 (mutein) with reduced affinity for its receptors.[2][3] This design
ensures that the IL-2 signal is preferentially delivered to CD8+ T cells.

Discovery and Molecular Design

The development of AB248 was guided by the goal of creating a highly selective CD8+ T cell
agonist. This was accomplished by:

o Targeting CD8[3: The antibody component of AB248 specifically targets the CD8[3 chain of
the CD8 co-receptor, which is exclusively expressed on CD8+ T cells.[4] This provides a high
degree of specificity.

e Attenuated IL-2 Mutein: The IL-2 portion of AB248 is an engineered mutein with abrogated
binding to the high-affinity IL-2 receptor alpha chain (CD25) and reduced affinity for the beta
(CD122) and gamma (CD132) chains.[4][5] This attenuation of IL-2 activity is critical to
prevent off-target activation of other immune cells that express IL-2 receptors, such as Tregs
and NK cells.[5]

o Cis-Targeting Mechanism: The fusion of the anti-CD8[3 antibody to the IL-2 mutein creates a
molecule that requires binding to both CD8[3 and the IL-2 receptor complex on the same cell
to elicit a potent signal.[3][6] This avidity-driven activation in cis allows for highly selective
and potent stimulation of CD8+ T cells.[5]

Mechanism of Action

AB248's mechanism of action is centered on the selective activation and expansion of CD8+ T
cells. Upon administration, the anti-CD8[3 antibody component of AB248 binds to CD8+ T cells.
This binding localizes the attenuated IL-2 mutein in close proximity to the IL-2 receptors on the
same cell. The increased local concentration of the IL-2 mutein facilitates its binding to the IL-
2R[By complex, leading to the activation of the downstream JAK-STAT signaling pathway,
primarily through STAT5 phosphorylation.[7] This signaling cascade promotes the proliferation,
survival, and effector function of CD8+ T cells, ultimately enhancing their ability to recognize
and eliminate tumor cells.[1][7] By avoiding significant activation of Tregs and NK cells, AB248
is designed to minimize immunosuppression and reduce the risk of systemic toxicities
associated with conventional IL-2 therapies.[6][8]
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Preclinical Development

The preclinical development of AB248 has been extensive, involving in vitro studies with
human and murine cells, in vivo studies in various mouse tumor models, and safety and
pharmacodynamic studies in non-human primates (cynomolgus monkeys).

In Vitro Studies

In vitro experiments have consistently demonstrated the high selectivity of AB248 for CD8+ T
cells.

o Selective Activation: In pSTAT5 assays using human peripheral blood mononuclear cells
(PBMCs), AB248 showed an approximately 1,000-fold preference for the activation of CD8+
T cells over NK cells and Tregs.[9]

o Proliferation: AB248 selectively induced the proliferation of CD8+ T cells, as measured by Ki-
67 expression, with minimal impact on other immune cell populations.[4]

o Cytokine Production: AB248 was shown to augment the production of effector cytokines,
such as interferon-gamma (IFNy), in CD8+ T cells that also received a T cell receptor (TCR)
signal.[9][10] Importantly, AB248 did not induce significant inflammatory cytokine release
from PBMCs, a concern with other IL-2 therapies.[5][9]

In Vivo Studies (Murine Models)

Studies using a murine surrogate of AB248 (muAB248) in various syngeneic mouse tumor
models have shown potent anti-tumor activity.

» Monotherapy Efficacy: A single dose of muAB248 resulted in complete tumor rejection in a
high percentage of mice in the MC38 colon adenocarcinoma model and demonstrated
superior efficacy compared to a "not-a" IL-2.[11][12]

o Combination Therapy: muAB248 showed marked synergy with anti-PD-1 therapy in the
B16F10 melanoma model, leading to robust tumor control.[12]

e Enhanced CD8+ T Cell Infiltration: Treatment with muAB248 led to a significant expansion of
various CD8+ T cell subsets within the tumor microenvironment, including stem-like, effector,
and memory CD8+ T cells.[8]
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» Favorable Safety Profile: Efficacious doses of muAB248 did not cause body weight loss in

mice, a common indicator of toxicity with other IL-2 therapies.[8][12]

Non-Human Primate Studies

Studies in cynomolgus monkeys were conducted to assess the pharmacodynamics and safety

of AB248.

o Selective CD8+ T Cell Expansion: Repeat doses of AB248 led to a selective and dose-

dependent expansion of CD8+ T cells by up to 20-fold, with minimal effects on NK cells and

Tregs.[3][8]

o Safety and Tolerability: AB248 was generally well-tolerated at doses up to 1 mg/kg, with no

adverse findings in histopathology or clinical pathology.[5][8]

Quantitative Data Summary

Table 1: In Vitro Selectivity of AB248

Selectivity (Fold

Assay Cell Type Preference for Reference
CD8+ T cells)

pPSTATS5 Activation NK cells ~1000-fold [9]

pSTATS Activation Tregs ~1000-fold [9]

Table 2: In Vivo Efficacy of muAB248 in Murine Tumor

Models
Tumor Model Treatment Outcome Reference
muAB248 (single Majority of complete
MC38 [11]
dose) responses
CD8-IL2 (murine 90% complete tumor
T3 Sarcoma o [11]
surrogate) rejection
] Robust tumor control
B16F10 mMuAB248 + anti-PD1 _ _ [12]
in all mice
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Table 3: Pharmacodynamics of AB248 in Non-Human

Primates
Parameter Result Dose Reference
CD8+ T cell
) Up to 20-fold Repeat doses [8]
expansion
Tolerability Well-tolerated Up to 1 mg/kg [8]

Clinical Development

Based on the promising preclinical data, a Phase 1a/1b, first-in-human, open-label clinical trial
(NCT05653882) was initiated to evaluate the safety, tolerability, pharmacokinetics, and
preliminary efficacy of AB248.[13][14]

o Study Design: The trial consists of a dose-escalation phase followed by a dose-expansion
phase. AB248 is being evaluated as a monotherapy and in combination with the anti-PD-1
antibody pembrolizumab.[13][14]

o Patient Population: The study is enrolling adult patients with locally advanced or metastatic
solid tumors who have failed prior standard-of-care therapies.[14]

e Primary Objectives: The primary objective of the dose-escalation phase is to assess the
safety and tolerability of AB248 and determine the recommended Phase 2 dose.[6]

o Status: The first patient was dosed in January 2023, and the trial is ongoing. Additionally, a
collaboration has been announced to evaluate AB248 in combination with rilvegostomig (a
PD-1/TIGIT bispecific antibody) as a first-line treatment for non-small cell lung cancer
(NSCLC).[15]

Experimental Protocols
In Vitro Phospho-STAT5 (pSTATS5) Assay

o Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy
donors using Ficoll-Paque density gradient centrifugation.
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Stimulation: Incubate PBMCs with varying concentrations of AB248, recombinant human IL-2
(rhIL-2), or a "not-a" IL-2 control for 25 minutes at 37°C.[5]

Staining: Fix the cells with a fixation buffer, followed by permeabilization with a
permeabilization buffer. Stain the cells with fluorescently labeled antibodies against cell
surface markers (e.g., CD3, CD4, CD8, CD56, FoxP3) and an intracellular antibody against
phosphorylated STATS.[5]

Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of pSTAT5
positive cells within each immune cell subset (CD8+ T cells, CD4+ T cells, Tregs, NK cells).

Data Analysis: Plot the percentage of pSTATS5 positive cells against the concentration of the
stimulating agent to determine the EC50 for each cell type.

Murine Tumor Models

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1.5 x 106
MC38 cells) into the flank of syngeneic mice (e.g., C57BL/6).[5][12]

Treatment: Once tumors are established (e.g., after 8 days), randomize the mice into
treatment groups. Administer AB248 (or its murine surrogate), control antibodies, or vehicle
intravenously as a single dose or in a specified regimen.[5][12]

Monitoring: Measure tumor volume using calipers and monitor the body weight of the mice
regularly.[12]

Endpoint: Continue monitoring until tumors reach a predetermined maximum size or for a
specified duration to assess for complete responses.

Immunophenotyping (Optional): At the end of the study or at specific time points, tumors and
spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.

Non-Human Primate (Cynomolgus Monkey)
Pharmacodynamic Studies

Dosing: Administer AB248 intravenously to cynomolgus monkeys at various dose levels.[5]
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» Blood Collection: Collect peripheral blood samples at baseline and at multiple time points
post-dosing.

e Immune Cell Analysis: Perform complete blood counts and use flow cytometry to quantify the
absolute numbers and activation status (e.g., Ki-67 expression) of different immune cell
populations (CD8+ T cells, NK cells, Tregs) in the peripheral blood.[3]

o Safety Assessment: Monitor the animals for any clinical signs of toxicity and perform
comprehensive clinical pathology and histopathology analyses.[5]

Signaling Pathways and Workflows
Diagram 1: AB248 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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